Meta-Fluorine vs. Para-Fluorine on the 2-Benzylthio Moiety: Influence on Pharmacophore Topology and Electronic Distribution
The target compound bears a 3-fluorophenyl group (meta-substitution) on the 2-benzylthio moiety, whereas the closely related 2-{[(4-fluorophenyl)methyl]sulfanyl}-N-[(oxolan-2-yl)methyl]quinazolin-4-amine (CAS 896798-21-3) contains a para-fluorine. Meta-fluorine substitution alters the electrostatic potential surface and dipole moment of the benzyl ring relative to para-substitution, which can redirect the orientation of the pendant phenyl group within a kinase ATP-binding pocket [1]. In fluorinated quinazoline series, the position of the fluorine atom has been shown to affect both target affinity and isoform selectivity; however, compound-specific IC50 data for the target compound remain unavailable in the public domain, and this differentiation is inferred from class-level SAR patterns rather than head-to-head assay data [1].
| Evidence Dimension | Fluorine substitution position on the 2-benzylthio phenyl ring |
|---|---|
| Target Compound Data | 3-fluorophenyl (meta) – exact IC50 not publicly reported |
| Comparator Or Baseline | 2-{[(4-fluorophenyl)methyl]sulfanyl}-N-[(oxolan-2-yl)methyl]quinazolin-4-amine (para-fluorine); no publicly reported IC50 |
| Quantified Difference | Not quantifiable from available literature; differentiation based on established SAR for fluorinated quinazolines |
| Conditions | Structural comparison; class-level SAR referenced from review [1] |
Why This Matters
The meta-fluorine substitution pattern may provide a distinct kinase selectivity profile compared to para-fluorinated analogs, making it a potentially valuable tool compound for exploring fluorine-position-dependent pharmacology.
- [1] Nosova, E. V., Lipunova, G. N., & Charushin, V. N. (2009). Fluorine-containing quinazolines and their oxa and thia analogues: synthesis and biological activities. Russian Chemical Reviews, 78(5), 387–406. https://doi.org/10.1070/RC2009v078n05ABEH003899 View Source
